N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Catalog No.
S696911
CAS No.
262368-30-9
M.F
C14H22N4O
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-...

CAS Number

262368-30-9

Product Name

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3

InChI Key

LBWNQLVDYPNHAV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N

Kinase Inhibition:

N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, also known as nintedanib, is primarily studied for its potential as a kinase inhibitor. Kinases are enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and fibrosis . Nintedanib has been shown to inhibit several kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs) . This inhibition is believed to contribute to its potential therapeutic effects in various disease settings.

Antifibrotic Activity:

Nintedanib exhibits antifibrotic activity, meaning it can potentially prevent or slow down the development of fibrosis. Fibrosis is the excessive deposition of connective tissue, leading to scarring and organ dysfunction. Nintedanib's antifibrotic properties are attributed to its ability to inhibit the aforementioned kinases involved in fibroblast proliferation and extracellular matrix deposition . This makes it a potential candidate for treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.

Anti-angiogenic Effects:

Nintedanib also possesses anti-angiogenic effects. Angiogenesis is the formation of new blood vessels, a crucial process for tumor growth and metastasis. By inhibiting VEGFRs, nintedanib can potentially starve tumors of their blood supply, thereby hindering their growth and spread . This property contributes to its potential application in cancer treatment.

Ongoing Research:

N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, or nintedanib, is currently being investigated in various clinical trials for its potential therapeutic effects in different disease settings, including:

  • Idiopathic pulmonary fibrosis (IPF)
  • Systemic sclerosis
  • Non-small cell lung cancer (NSCLC)
  • Hepatic fibrosis

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, with the chemical formula C₁₄H₂₂N₄O and CAS Number 262368-30-9, is a synthetic organic compound notable for its potential pharmaceutical applications. It features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The compound has a molecular weight of approximately 262.35 g/mol and is characterized by its amine and acetamide functional groups, contributing to its solubility and reactivity in biological systems .

  • Formation of Chloroacetyl Derivative:
    • N-Methyl-4-nitroaniline reacts with chloroacetyl chloride in ethyl acetate at elevated temperatures (50-55°C) to form an intermediate chloroacetyl derivative.
  • Piperazine Addition:
    • The intermediate undergoes nucleophilic substitution with 1-methylpiperazine at 45-50°C for several hours, leading to the formation of the target compound.
  • Final Product Isolation:
    • The reaction mixture is cooled, treated with ammonia, and subjected to extraction and recrystallization processes to isolate the final product in high purity .

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide exhibits various biological activities, primarily linked to its structural components. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to its ability to interact with central nervous system receptors .

The synthesis can be summarized as follows:

  • Reagents:
    • N-Methyl-4-nitroaniline
    • Chloroacetyl chloride
    • 1-Methylpiperazine
    • Solvents: Ethyl acetate, water, ammonia
  • Procedure:
    • Mix N-Methyl-4-nitroaniline with chloroacetyl chloride in ethyl acetate.
    • Heat the mixture under controlled conditions for several hours.
    • Add 1-methylpiperazine dropwise and maintain the temperature for further reaction.
    • Cool down and extract the product using ammonia treatment followed by recrystallization .

This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents for psychiatric disorders. Its structural similarity to known psychoactive substances suggests it may possess similar efficacy profiles. Additionally, it could serve as a lead compound for further modifications aimed at enhancing pharmacological properties .

Studies on N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide indicate that it may interact with various neurotransmitter receptors. Specifically, research has focused on its affinity for serotonin and dopamine receptors, which are crucial targets in treating mood disorders. Further interaction studies are necessary to elucidate its complete pharmacological profile and potential side effects .

Several compounds exhibit structural similarities or biological activities comparable to N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide:

Compound NameStructural FeaturesBiological Activity
N-MethylpiperazineContains a piperazine ringAntidepressant properties
N-(4-Aminophenyl)-N-methylacetamideLacks piperazine structureAnalgesic effects
1-(4-Methylpiperazin-1-yl)-2-propanoneSimilar piperazine moietyAntipsychotic potential

Uniqueness

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is unique due to the combination of both the piperazine structure and the para-amino phenyl group, which may enhance its binding affinity and selectivity towards specific receptors compared to other similar compounds. This unique structure potentially allows for a broader range of biological activities .

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

262368-30-9

Wikipedia

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

Dates

Last modified: 08-15-2023

Explore Compound Types